2-Chloro-6-methylbenzonitrile

Description

The exact mass of the compound 2-Chloro-6-methylbenzonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80657. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-6-methylbenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-methylbenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

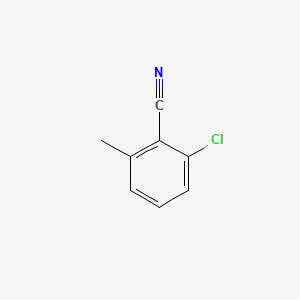

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN/c1-6-3-2-4-8(9)7(6)5-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQWQHJNUHQEGTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022241 | |

| Record name | 2-Chloro-6-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6575-09-3 | |

| Record name | 2-Chloro-6-methylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6575-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-methylbenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006575093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-CHLORO-6-METHYLBENZONITRILE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80657 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-6-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-2-toluonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-6-METHYLBENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41M65JIW54 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

physical and chemical properties of 2-Chloro-6-methylbenzonitrile

Content Type: Technical Whitepaper & Operational Guide Subject: Physicochemical Profiling, Synthesis, and Pharmaceutical Utility of CAS 6575-09-3 Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists

Executive Summary

2-Chloro-6-methylbenzonitrile (CAS 6575-09-3) is a high-value aryl nitrile intermediate characterized by its dense functionality—combining an electron-withdrawing nitrile group, a sterically demanding ortho-methyl group, and a reactive ortho-chloro substituent. This specific substitution pattern makes it a critical scaffold in the synthesis of benzo[d]isoxazoles , mPGES-1 inhibitors (novel anti-inflammatory agents), and various agrochemicals.

This guide provides a rigorous analysis of its physicochemical properties, a validated synthesis protocol via the Sandmeyer reaction, and a mapping of its divergent chemical reactivity, specifically focusing on its role as a precursor for heterocycle construction.

Molecular Architecture & Identification

The molecule features a benzene ring trisubstituted at the 1, 2, and 6 positions. The steric hindrance provided by the 6-methyl group adjacent to the nitrile (C1) and the 2-chloro group creates a unique electronic and steric environment, influencing both the rate of hydrolysis and the regioselectivity of nucleophilic attacks.

| Identifier | Value |

| IUPAC Name | 2-Chloro-6-methylbenzonitrile |

| Common Synonyms | 6-Chloro-o-tolunitrile; 2-Cyano-3-chlorotoluene |

| CAS Registry Number | 6575-09-3 |

| Molecular Formula | C₈H₆ClN |

| SMILES | Cc1cccc(Cl)c1C#N |

| InChI Key | WQWQHJNUHQEGTN-UHFFFAOYSA-N |

| Molecular Weight | 151.59 g/mol |

Physicochemical Profile

The following data aggregates experimental values relevant for process handling and analytical characterization.

Table 1: Physical & Chemical Properties[1]

| Property | Value / Range | Context / Notes |

| Physical State | Solid (Crystalline powder) | Light cream to light brown color. |

| Melting Point | 79 – 85 °C | Sharp melting range indicates high crystallinity. |

| Boiling Point | 143 °C @ 38 mmHg | Extrapolated atmospheric BP is ~245°C. |

| Density | 1.19 g/cm³ | Predicted value; denser than water. |

| Solubility | Insoluble in Water | Soluble in MeOH, DCM, EtOAc, THF. |

| Flash Point | >100 °C | Combustible solid. |

| LogP (Octanol/Water) | ~2.52 | Moderate lipophilicity; cell-permeable scaffold. |

| IR Spectrum | 2230 cm⁻¹ (C≡N stretch) | Characteristic weak/medium nitrile band. |

Synthetic Routes & Methodology

The industrial standard for synthesizing 2-Chloro-6-methylbenzonitrile is the Sandmeyer Reaction , proceeding from 2-chloro-6-methylaniline. This route is preferred over nucleophilic substitution on aryl halides due to the deactivating nature of the precursors required for the latter.

Protocol: Sandmeyer Cyanation

Objective: Conversion of 2-chloro-6-methylaniline to 2-Chloro-6-methylbenzonitrile.

Step 1: Diazotization [1][2][3]

-

Reagents: 2-Chloro-6-methylaniline (1.0 eq), NaNO₂ (1.1 eq), HCl (conc.), Water.

-

Procedure:

Step 2: Cyanation (Sandmeyer) [1]

-

Reagents: CuCN (1.2 eq), KCN (optional buffer), Water/Toluene biphasic system or aqueous suspension.

-

Procedure:

-

Neutralize the cold diazonium solution to pH ~6-7 using Na₂CO₃ (carefully, to avoid decomposition).

-

Add the diazonium solution slowly to a stirred mixture of CuCN at 50–60°C.

-

Observation: Evolution of N₂ gas indicates reaction progress.

-

Heat to 80°C for 1 hour to ensure completion.

-

-

Work-up:

-

Extract with Ethyl Acetate or Toluene.

-

Wash organic layer with dilute NaOH (to remove phenols) and brine.

-

Concentrate and recrystallize from ethanol/water or purify via silica chromatography (Hexane/EtOAc).

-

Self-Validating Analytical Check

-

HPLC/TLC: Monitor the disappearance of the aniline starting material (more polar) and the appearance of the nitrile product (less polar, higher R_f).

-

IR: Appearance of the C≡N stretch at ~2230 cm⁻¹.

Chemical Reactivity & Functionalization

2-Chloro-6-methylbenzonitrile serves as a "linchpin" intermediate. Its reactivity is defined by three distinct vectors: the Nitrile (hydrolysis/reduction), the Benzylic Methyl (radical halogenation), and the Aryl Chloride (metal-catalyzed coupling).

Reactivity Pathways Visualization

The following diagram maps the transformation logic for drug development workflows.

Figure 1: Divergent synthesis pathways. Pathway A focuses on nitrile derivatization, while the 'Red' pathway highlights the critical benzylic activation used in heterocycle synthesis.

Key Transformations

-

Benzylic Bromination (NBS/AIBN): The methyl group is susceptible to radical bromination to form 2-(bromomethyl)-6-chlorobenzonitrile . This is a crucial step for synthesizing fused heterocycles.

-

Reference Protocol: Reflux in CCl₄ (or trifluorotoluene as a greener alternative) with N-bromosuccinimide and AIBN initiator.

-

-

Controlled Hydrolysis: Steric hindrance from the ortho-methyl group allows for controlled hydrolysis to the primary amide using concentrated H₂SO₄ at 100°C, halting before full conversion to the carboxylic acid occurs.

-

Reduction: Treatment with Borane-dimethyl sulfide (BH₃[8]·DMS) or LiAlH₄ reduces the nitrile to the benzylamine , a pharmacophore found in various GPCR ligands.

Pharmaceutical Applications

The compound is a validated building block in the synthesis of bioactive molecules, particularly in the anti-inflammatory and CNS therapeutic areas.

mPGES-1 Inhibitors

Microsomal prostaglandin E synthase-1 (mPGES-1) is a target for next-generation anti-inflammatory drugs that avoid the cardiovascular side effects of COX-2 inhibitors.

-

Mechanism: 2-Chloro-6-methylbenzonitrile is hydrolyzed to the amide and subsequently coupled to form the biaryl core of triazolone-based inhibitors.

-

Significance: The 2-chloro-6-methyl substitution pattern provides the necessary twist in the biaryl bond, optimizing binding affinity in the enzyme pocket.

Benzo[d]isoxazole Synthesis

Through the bromination of the methyl group (as shown in Figure 1), the molecule becomes a precursor for benzo[d]isox-3-amine derivatives. These structures are bioisosteres for benzisoxazoles found in antipsychotics (e.g., Risperidone analogues) and anticonvulsants.

Handling, Safety & Analytics

Signal Word: WARNING / DANGER

| Hazard Class | Statement | Precaution |

| Acute Toxicity | H302 + H312 + H332 (Harmful if swallowed/contact) | Wear full PPE (Nitrile gloves, N95 respirator). |

| Skin/Eye Irritant | H315 / H319 | Use in a fume hood; safety goggles mandatory. |

| Reactivity | Incompatible with strong oxidizers and strong bases. | Store in a cool, dry place away from heat sources. |

Analytical Standard (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Acetonitrile : Water (0.1% H₃PO₄) [60:40 Isocratic].

-

Detection: UV @ 220 nm (Amide/Nitrile absorption) and 254 nm (Aromatic).

-

Retention Time: Nitrile typically elutes later than the amide or acid hydrolysis products due to lack of H-bonding donors.

References

-

National Toxicology Program (NTP). Testing Status of 2-Chloro-6-methylbenzonitrile M92006. National Institute of Environmental Health Sciences. Link

-

PubChem. Compound Summary: 2-Chloro-6-methylbenzonitrile (CID 24847645). National Library of Medicine. Link

-

Kumar, V., et al. (2010). "Ab-initio calculations, FT-IR and FT-Raman spectra of 2-chloro-6-methyl benzonitrile." Indian Journal of Pure and Applied Physics, 48, 85-94. Link

-

European Patent Office. Patent EP3810602A1: Sulfonamide derivatives and use thereof (Synthesis of Benzo[d]isoxazole intermediates).Link

-

World Intellectual Property Organization. WO2013186692A1: Triazolone Compounds as mPGES-1 Inhibitors.Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN112358404A - Preparation method of 2-chloro-6-methylaniline - Google Patents [patents.google.com]

- 3. CN112358404B - Preparation method of 2-chloro-6-methylaniline - Google Patents [patents.google.com]

- 4. EP3810602A1 - Compounds - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. WO2013186692A1 - TRIAZOLONE COMPOUNDS AS mPGES-1 INHIBITORS - Google Patents [patents.google.com]

- 7. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

2-Chloro-6-methylbenzonitrile molecular weight and formula

An In-Depth Technical Guide to 2-Chloro-6-methylbenzonitrile: Properties, Synthesis, and Applications

Introduction

2-Chloro-6-methylbenzonitrile is a substituted aromatic nitrile that serves as a crucial and versatile intermediate in the synthesis of a wide range of complex organic molecules. Its unique trifunctional structure—featuring a nitrile group, a chloro substituent, and a methyl group on a benzene ring—provides multiple reaction sites for chemical modification. This guide offers a comprehensive technical overview for researchers and development professionals, detailing the molecule's physicochemical properties, a robust synthesis protocol, detailed analytical characterization methods, and its utility as a building block in medicinal and agrochemical research.

Molecular and Physicochemical Properties

The fundamental properties of 2-Chloro-6-methylbenzonitrile are summarized below. This data is essential for reaction planning, purification, and analytical method development.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆ClN | [1] |

| Molecular Weight | 151.59 g/mol | [2] |

| CAS Number | 6575-09-3 | [2] |

| EC Number | 229-499-5 | [2] |

| Appearance | Light cream to light brown fine crystalline powder | [1] |

| Melting Point | 79-81 °C | [2] |

| Boiling Point | 143 °C / 38 mmHg | [1][2] |

| Density | 1.19 g/cm³ | [1] |

| Solubility | Miscible with most organic solvents; slightly soluble in water. | [3] |

Synthesis via Sandmeyer Reaction

The most logical and widely applicable method for synthesizing 2-Chloro-6-methylbenzonitrile is the Sandmeyer reaction, which transforms an aryl amine into an aryl nitrile via a diazonium salt intermediate.[1][4] The readily available precursor for this synthesis is 2-chloro-6-methylaniline.

The causality behind this choice of pathway is rooted in its reliability and the commercial availability of the starting aniline. The diazotization step must be conducted at low temperatures (0–5 °C) because aryl diazonium salts are unstable and can decompose violently at higher temperatures. The subsequent cyanation with copper(I) cyanide is a classic, high-yielding method for introducing the nitrile functionality onto an aromatic ring.[4]

Experimental Protocol: Synthesis from 2-Chloro-6-methylaniline

Step 1: Diazotization of 2-Chloro-6-methylaniline

-

In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 2-chloro-6-methylaniline (1.0 eq) with 3M hydrochloric acid (3.0 eq).

-

Cool the resulting slurry to 0–5 °C in an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the aniline slurry, ensuring the internal temperature does not exceed 5 °C. The formation of the diazonium salt is indicated by a slight color change and the dissolution of the solid.

-

Maintain stirring at 0–5 °C for an additional 30 minutes after the addition is complete. The resulting solution contains the in situ generated 2-chloro-6-methylbenzenediazonium chloride. Critical Safety Note: Do not isolate the diazonium salt; it is potentially explosive in solid form.[5]

Step 2: Sandmeyer Cyanation

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in a minimal amount of aqueous sodium cyanide or potassium cyanide.

-

Cool this solution to 0–5 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution with vigorous stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and then gently heat to 60–70 °C for 1 hour, or until the evolution of nitrogen gas ceases.[4]

-

Cool the reaction mixture to room temperature and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by silica gel column chromatography to yield pure 2-Chloro-6-methylbenzonitrile.

Synthesis Workflow Diagram```dot

Caption: Key reaction pathways for 2-Chloro-6-methylbenzonitrile.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. 2-Chloro-6-methylbenzonitrile is a hazardous substance and must be handled with appropriate precautions.

-

Hazard Identification:

-

Handling Protocol:

-

Always handle this compound in a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE):

-

Gloves: Nitrile or neoprene gloves.

-

Eye Protection: Chemical safety goggles and a face shield.

-

Lab Coat: A flame-resistant lab coat is required.

-

-

Avoid generating dust. Use appropriate weighing techniques (e.g., weighing boats).

-

Ensure an eyewash station and safety shower are immediately accessible.

-

Avoid contact with skin, eyes, and clothing.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Conclusion

2-Chloro-6-methylbenzonitrile is a chemical intermediate of significant value due to its structural features that allow for diverse and specific chemical transformations. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is essential for its effective and responsible use in research and development environments. Its potential as a precursor to complex molecules ensures its continued relevance in the fields of drug discovery and materials science.

References

- Google Patents. (n.d.). Simple preparation method of 2, 6-dichlorophenylacetic acid (Patent No. CN109809984B).

- Google Patents. (n.d.). 2-amino-6-chloropurine, and synthesis method, intermediate and application thereof (Patent No. CN110627729B).

-

Georganics. (n.d.). 2-Chloro-6-methylbenzonitrile. Retrieved January 30, 2026, from [Link]

- Google Patents. (n.d.). Synthesis method of 2-amino-6-chloropurine (Patent No. CN113234077B).

-

Journal of Medicinal and Medical Chemistry. (2025). Homepage. Retrieved January 30, 2026, from [Link]

-

ResearchGate. (n.d.). Structure of 2-chloro-6-methylbenzonitrile [Image]. Retrieved January 30, 2026, from [Link]

-

ACS Publications. (2022). Journal of Medicinal Chemistry, 65(3). Retrieved January 30, 2026, from [Link]

-

International Journal of ChemTech Research. (n.d.). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. Retrieved January 30, 2026, from [Link]

-

ResearchGate. (n.d.). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. Retrieved January 30, 2026, from [Link]

-

Scribd. (n.d.). Sandmeyer Reaction: p-Chlorotoluene Synthesis. Retrieved January 30, 2026, from [Link]

-

PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved January 30, 2026, from [Link]

-

MDPI. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. Retrieved January 30, 2026, from [Link]

- Google Patents. (n.d.). Method for producing 2-mercapto-6-halogenobenzonitrile (Patent No. JP3060111B2).

-

Eureka | Patsnap. (2020). Synthesis method of 3', 5'-dichloro-2, 2, 2-trifluoroacetophenone. Retrieved January 30, 2026, from [Link]

- Google Patents. (n.d.). Method for preparing 2,3-dichlorotoluene (Patent No. CN102079688B).

-

National Library of Medicine. (n.d.). Journal of medicinal and pharmaceutical chemistry. Retrieved January 30, 2026, from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. The Role of Chloroacetonitrile in Chemical Synthesis and Industry - Ketone Pharma [ketonepharma.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN103274925B - Preparation method of 2,4,-dichlorphenoxyacetic acid - Google Patents [patents.google.com]

- 6. A kind of method preparing 2,4 dichlorophenoxyacetic acid - Patent CN-104447290-B - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Structural Analysis and Conformation of 2-Chloro-6-methylbenzonitrile

Executive Summary

2-Chloro-6-methylbenzonitrile (CMBN) represents a classic case study in sterically congested aromatic systems . Unlike simple benzonitriles, CMBN features an "ortho-disubstituted" architecture where the nitrile group is flanked by a chlorine atom and a methyl group. This structural arrangement induces significant steric inhibition of resonance, altering the molecule's spectroscopic signature and reactivity profile.

For drug development professionals, CMBN is not merely a reagent but a privileged scaffold . Its steric bulk prevents metabolic attack at the nitrile carbon, while the distinct electronic properties of the chloro (electron-withdrawing) and methyl (electron-donating) groups provide a unique vector for optimizing ligand-protein binding interactions.

Structural Architecture & Steric Environment

The physicochemical behavior of CMBN is defined by the Ortho Effect . The linear nitrile group (-C≡N) attempts to lie coplanar with the benzene ring to maximize

Crystallographic Conformation

X-ray diffraction studies reveal that CMBN crystallizes in the Monoclinic system (Space Group

-

Ring Distortion: The benzene ring is not a perfect hexagon.[1] The bond angles at C1 (bearing the nitrile) are compressed due to the repulsive forces of the ortho-substituents.

-

Planarity: While the nitrile group itself is linear, the C-CN bond axis may exhibit slight out-of-plane twisting relative to the aromatic plane to relieve steric strain, although less so than in di-tert-butyl analogs.

Electronic-Steric Interplay

The dipole moment is heavily influenced by the vector addition of the highly polar -CN and -Cl groups, partially offset by the -CH3 group. This creates a distinct electrostatic potential map (ESP) often exploited in rational drug design to target hydrophobic pockets in enzymes.

Structural Logic Diagram

The following diagram illustrates the causal relationship between the steric environment and the observable physicochemical properties.

Spectroscopic Characterization Guide

Accurate identification of CMBN requires recognizing specific shifts caused by the ortho-substitution pattern.

Infrared Spectroscopy (FT-IR)

The nitrile stretch (

-

Key Observation: The

band typically appears at 2223–2225 cm⁻¹ [2].[2] -

Interpretation: The high frequency confirms the nitrile is intact.[3] If this band shifts significantly lower (<2210 cm⁻¹), it suggests conversion to an amide or complexation with metals.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 2.50-2.60 ppm (s, 3H): The methyl group is slightly deshielded by the aromatic ring current but shielded relative to a methyl ester.

-

Aromatic Region: Expect an ABC pattern (or AMX depending on field strength) due to the 1,2,3-trisubstituted ring. The protons are at positions 3, 4, and 5.

-

H-3 (ortho to Cl) and H-5 (ortho to Me) will appear as doublets.

-

H-4 (meta to CN) will appear as a triplet (or doublet of doublets).

-

-

Data Summary Table

| Parameter | Value / Range | Notes |

| CAS Number | 6575-09-3 | |

| Molecular Formula | C₈H₆ClN | |

| Molecular Weight | 151.59 g/mol | |

| Crystal System | Monoclinic ( | Validated via XRD [1] |

| IR Stretch ( | 2223–2225 cm⁻¹ | Sharp, medium intensity |

| Melting Point | 79–83 °C | Distinct solid-state transition |

| Boiling Point | 143 °C (at 38 mmHg) |

Synthetic Pathways & Process Safety

The most reliable route to CMBN is the Sandmeyer Reaction , converting the corresponding aniline to the nitrile. This protocol is preferred over direct electrophilic cyanation due to the deactivated nature of the halogenated ring.

Synthetic Protocol: Sandmeyer Cyanation

Precursor: 2-Amino-6-chlorotoluene (6-Chloro-o-toluidine).

Step-by-Step Methodology:

-

Diazotization (0–5 °C):

-

Dissolve 2-amino-6-chlorotoluene in concentrated HCl.

-

Cool to 0°C.

-

Add aqueous NaNO₂ dropwise. Critical: Maintain temp <5°C to prevent diazonium decomposition to the phenol.

-

-

Sandmeyer Reagent Preparation:

-

In a separate vessel, neutralize CuCl with KCN/NaCN to generate the active tetracyanocuprate(I) species or use CuCN directly.

-

Safety: This generates HCN gas if pH drops. Maintain basicity.

-

-

Substitution:

-

Slowly add the cold diazonium salt solution to the copper cyanide mixture.

-

Allow to warm to room temperature, then heat to 60°C to drive N₂ evolution.

-

-

Workup:

-

Steam distillation or solvent extraction (EtOAc).

-

Wash with NaOH (to remove phenols) and dilute HCl (to remove unreacted amines).

-

Process Logic & Safety Diagram

Reactivity Profile in Drug Design

In medicinal chemistry, CMBN is rarely the final drug; it is a strategic intermediate .

Metabolic Stability

The 2,6-disubstitution pattern creates a "steric shield" around the nitrile carbon. This blocks hydrolysis by liver amidases, which typically convert nitriles to carboxylic acids. Consequently, drugs incorporating this motif (or derived from it) often exhibit longer half-lives .

Synthetic Utility

CMBN serves as a precursor for:

-

Tetrazoles: Reaction with sodium azide (NaN₃) yields the tetrazole ring, a bioisostere of carboxylic acid, often used in angiotensin II receptor blockers. The steric bulk forces the tetrazole ring out of plane, locking the conformation.

-

Biaryl Systems: The Chlorine atom at position 2 is activated for cross-coupling (e.g., Suzuki-Miyaura) due to the electron-withdrawing nitrile group ortho to it. However, the adjacent methyl group requires the use of specialized, sterically demanding phosphine ligands (e.g., S-Phos or X-Phos) to facilitate the oxidative addition of Palladium.

References

-

Kumar, V., et al. (2010). "Ab-initio calculations, FT-IR and FT-Raman spectra of 2-chloro-6-methyl benzonitrile." Indian Journal of Pure and Applied Physics, 48, 85-94.

-

Sigma-Aldrich. (n.d.). "2-Chloro-6-methylbenzonitrile Product Specification & Spectral Data."

-

BenchChem. (2025).[4] "Synthesis and Safety Protocols for Methylbenzonitrile Derivatives."

-

National Institutes of Health (NIH). (n.d.). "Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore." PubMed Central.

Sources

Technical Guide: Synthesis Protocols for 2-Chloro-6-methylbenzonitrile

[1]

Executive Summary & Strategic Importance

Target Molecule: 2-Chloro-6-methylbenzonitrile CAS Registry Number: 6575-09-3 Molecular Formula: C₈H₆ClN Molecular Weight: 151.59 g/mol [1][2]

2-Chloro-6-methylbenzonitrile is a critical trisubstituted benzene scaffold employed in the synthesis of high-value agrochemicals and pharmaceuticals.[1] Its structural significance lies in the ortho-disubstitution pattern (chloro and methyl groups flanking the nitrile), which imparts unique steric properties and metabolic stability to downstream derivatives. It serves as a key intermediate for tyrosine kinase inhibitors (e.g., Dasatinib analogs) and novel herbicide classes (e.g., substituted phenylureas).

This guide delineates the two primary synthesis pathways: the classical Sandmeyer Cyanation (preferred for laboratory and pilot-scale specificity) and the Aldoxime Dehydration (an alternative route avoiding diazonium hazards).

Route 1: The Sandmeyer Cyanation (Primary Protocol)

The Sandmeyer reaction remains the "gold standard" for synthesizing sterically crowded benzonitriles where direct electrophilic substitution is impossible due to directing group conflicts. This route utilizes 2-chloro-6-methylaniline (CAS 87-63-8) as the starting material.[1]

Mechanistic Causality

The reaction proceeds via a Radical-Nucleophilic Aromatic Substitution (

-

Diazotization: The amine is converted into a diazonium salt (

) using nitrous acid.[1] The steric bulk of the ortho-methyl and ortho-chloro groups actually stabilizes the diazonium cation against immediate decomposition but hinders nucleophilic attack.[1] -

Cyanation: The copper(I) cyanide catalyst facilitates a single-electron transfer (SET), generating an aryl radical that captures the cyanide ligand.[1]

Detailed Experimental Protocol

Note: This protocol is designed for a 50 mmol scale. All steps involving cyanides must be performed in a well-ventilated fume hood with a cyanide antidote kit available.[1]

Reagents:

-

2-Chloro-6-methylaniline (7.08 g, 50 mmol)[1]

-

Sodium Nitrite (NaNO₂, 3.80 g, 55 mmol)

-

Sulfuric Acid (H₂SO₄, 2.5 M aqueous solution)

-

Copper(I) Cyanide (CuCN, 5.37 g, 60 mmol)

-

Potassium Cyanide (KCN, 9.77 g, 150 mmol)

-

Toluene/Ethyl Acetate (for extraction)

Step-by-Step Workflow:

-

Acidic Solubilization: In a 250 mL three-necked flask equipped with a mechanical stirrer and thermometer, suspend the 2-chloro-6-methylaniline in 40 mL of 2.5 M H₂SO₄. Cool the mixture to 0–5°C using an ice-salt bath. Critical: The sulfate salt may precipitate; vigorous stirring is essential to ensure a homogeneous slurry.[1]

-

Diazotization: Dropwise add a solution of NaNO₂ (3.80 g in 10 mL H₂O) over 20 minutes. Maintain internal temperature < 5°C .

-

Preparation of Cuprate Complex: In a separate flask, dissolve CuCN and KCN in 50 mL water at 0°C. This forms the soluble tetracyanocuprate species

, which is more reactive and stable than insoluble CuCN. -

The Sandmeyer Step: Neutralize the cold diazonium solution to pH 6–7 using sodium carbonate (careful: foaming). Slowly transfer the neutralized diazonium mixture into the vigorously stirred CuCN/KCN solution over 30 minutes.

-

Observation: Nitrogen gas evolution (

) will be vigorous.[1]

-

-

Work-up: Allow the mixture to warm to room temperature and stir for 2 hours. Heat to 50°C for 30 minutes to ensure completion. Extract with Toluene (3 x 50 mL). Wash combined organics with 1M NaOH (to remove phenolic byproducts) and brine.[1]

-

Purification: Dry over anhydrous

, filter, and concentrate. Recrystallize from hexane/ethanol or purify via vacuum distillation (bp ~143°C at 38 mmHg).

Visualization: Sandmeyer Mechanism[3]

Caption: Mechanistic flow of the Sandmeyer cyanation involving Single Electron Transfer (SET).[1]

Route 2: Aldoxime Dehydration (Alternative Protocol)

For laboratories avoiding the toxicity of cyanides or the instability of diazonium salts, the dehydration of 2-chloro-6-methylbenzaldehyde oxime is a robust alternative.[1]

Mechanistic Causality

This route relies on converting the aldehyde carbonyl to an oxime (

Detailed Experimental Protocol

Precursor: 2-Chloro-6-methylbenzaldehyde (CAS 1194-64-5).[1]

Reagents:

-

Hydroxylamine hydrochloride (

)[3] -

Formic acid (HCOOH) and Sodium Formate (HCOONa) - The "Green" Dehydration System

-

Solvent: DMF or Acetonitrile

Step-by-Step Workflow:

-

Oxime Formation: Dissolve 2-chloro-6-methylbenzaldehyde (10 mmol) and

(12 mmol) in ethanol/water. Add sodium acetate (15 mmol) to buffer the pH. Stir at RT for 2 hours. Isolate the solid oxime by filtration.[1] -

Dehydration: Suspend the dried oxime in acetonitrile. Add a catalytic amount of Indium(III) chloride (

, 5 mol%) or simply reflux in acetic anhydride (classic method) if acid sensitivity is not an issue. -

Purification: Pour into ice water. The nitrile usually precipitates as a solid (mp 79-81°C).[1] Filter and wash with water.[1]

Comparative Analysis of Pathways

| Feature | Route 1: Sandmeyer Cyanation | Route 2: Aldoxime Dehydration |

| Precursor Availability | High (Aniline is common) | Moderate (Aldehyde is pricier) |

| Atom Economy | Moderate (Loss of | High (Loss of |

| Safety Profile | Low (Cyanide gas risk, diazonium explosion risk) | High (No cyanides, stable intermediates) |

| Scalability | High (Industrial standard) | Moderate (Reagent cost) |

| Yield | 75–85% | 85–92% |

| Primary Use Case | Large-scale synthesis; creating the C-CN bond from scratch. | Lab-scale; functional group interconversion.[1][5] |

Industrial Context: Ammoxidation

While not the primary lab route, Ammoxidation is the dominant industrial method for simple benzonitriles.

-

Feedstock: 2-Chloro-6-methyltoluene (2-chloro-m-xylene).[1]

-

Catalyst: Vanadium-Phosphorus-Oxide (VPO) on Alumina.[1]

-

Challenge: Selectivity. Oxidizing one methyl group to nitrile while leaving the other intact (or preventing over-oxidation to CO2) is difficult with two methyls present. This method is generally reserved for mono-methyl precursors (e.g., 2-chlorotoluene -> 2-chlorobenzonitrile).[1] For the methyl-benzonitrile target, the Sandmeyer route is preferred to guarantee the substitution pattern.

Visualization: Synthesis Decision Tree

Caption: Strategic decision tree for selecting the optimal synthesis pathway.

References

-

Sandmeyer Reaction Mechanism & Applications. BYJU'S / Master Organic Chemistry. Retrieved from [Link] and [Link]

-

Industrial Ammoxidation Catalysts. MedCrave Online / ResearchGate.[1] "Selective and efficient synthesis of benzonitriles by direct ammoxidation". Retrieved from [Link]

-

Aldoxime Dehydration Protocols. Asian Journal of Chemistry / ResearchGate. "One Pot Synthesis of Nitriles from Aldehydes". Retrieved from [Link] (General reference for ferrous sulphate method).[1]

Sources

In-Depth Technical Guide: Synthesis of 2-Chloro-6-methylbenzonitrile

This guide details the technical synthesis of 2-Chloro-6-methylbenzonitrile (CAS: 6575-09-3), a critical intermediate in the development of agrochemicals and pharmaceuticals.[1]

Executive Summary & Strategic Analysis

2-Chloro-6-methylbenzonitrile is a trisubstituted benzene derivative characterized by significant steric crowding due to the ortho-chloro and ortho-methyl groups flanking the nitrile.[1] This steric environment dictates the selection of synthetic routes, as direct electrophilic substitution is often regiochemically poor.

Strategic Selection of Starting Materials

For research and process development, three primary retrosynthetic disconnections are viable. The selection depends on scale, purity requirements, and safety constraints regarding cyanide handling.

| Route | Starting Material | Mechanism | Scalability | Key Advantage |

| A (Primary) | 2-Chloro-6-methylaniline | Sandmeyer Cyanation | High | Regiospecificity: The amino group fixes the position of the nitrile perfectly.[1] |

| B (Secondary) | 2-Chloro-6-methylbenzaldehyde | Oxime Dehydration | Medium | Safety: Avoids metal cyanides if alternative dehydration agents are used; high purity profile.[1] |

| C (Industrial) | 2-Chloro-6-nitrotoluene | Reduction | High | Cost: Back-integration to cheaper nitro-precursors for bulk manufacturing.[1] |

Primary Pathway: Sandmeyer Cyanation

This is the industry-standard approach for laboratory and pilot-scale synthesis due to the wide availability of the aniline precursor.[1]

Retrosynthetic Logic

The transformation replaces the amino group (

Figure 1: Retrosynthetic analysis showing the lineage from the nitro-precursor to the target nitrile.

Detailed Experimental Protocol

Safety Warning: This protocol involves Sodium Cyanide (NaCN) and Copper(I) Cyanide (CuCN).[1] These are fatal if inhaled or swallowed.[1] All operations must occur in a functioning fume hood with a cyanide antidote kit available.[1]

Step 1: Diazotization [2][3]

-

Reagents:

-

Procedure:

-

Charge a 3-neck flask with 2-chloro-6-methylaniline and acid.[1] Cool to 0–5 °C using an ice-salt bath.

-

Dissolve

in a minimum amount of water.[1][2] -

Add the nitrite solution dropwise to the amine mixture.[1] Critical Control Point: Maintain internal temperature

. Exotherms can decompose the diazonium salt to a phenol.[1] -

Stir for 30–45 minutes at 0 °C. The solution should become clear (diazonium salt formation).

-

Step 2: Sandmeyer Cyanation

-

Reagents:

-

Procedure:

-

In a separate reactor, dissolve CuCN and NaCN in water at 0 °C.

-

Neutralize the cold diazonium solution to pH ~6 using Sodium Carbonate (

) carefully (avoiding temperature spikes) to prevent HCN gas evolution during the transfer.[1] Note: Some protocols add the acidic solution directly, but buffering improves safety. -

Slowly cannulate the cold diazonium solution into the CuCN/NaCN mixture with vigorous stirring.

-

Allow the mixture to warm to room temperature, then heat to 60–70 °C for 1–2 hours to drive nitrogen evolution.

-

Workup: Cool, extract with ethyl acetate or toluene.[1] Wash organic layer with 1M NaOH (to remove phenols) and brine.[1] Dry over

and concentrate. -

Purification: Recrystallization from ethanol/water or sublimation.[1]

-

Secondary Pathway: Aldoxime Dehydration

This route is preferred when metal waste (copper) must be minimized or when the aldehyde is more readily available than the aniline.[1]

Reaction Mechanism[1]

-

Condensation: 2-Chloro-6-methylbenzaldehyde reacts with hydroxylamine to form the oxime.[1]

-

Dehydration: The oxime is dehydrated using acetic anhydride or thionyl chloride to yield the nitrile.[1]

Figure 2: Conversion of the aldehyde to nitrile via the oxime intermediate.[1]

Protocol Summary

-

Oxime Formation:

-

Dehydration:

Starting Material Comparison Data

| Metric | 2-Chloro-6-methylaniline | 2-Chloro-6-methylbenzaldehyde | 2-Chloro-6-nitrotoluene |

| CAS | 87-63-8 | 1194-64-5 | 83-42-1 |

| Cost | Low | High | Very Low |

| Availability | Bulk Commercial | Fine Chemical | Bulk Commercial |

| Step Count | 2 (Diazotization + CN) | 2 (Oxime + Dehydration) | 3 (Reduction + Diaz + CN) |

| Hazards | Toxic, Allergen | Irritant, Air Sensitive | Toxic, Explosive potential |

References

-

Sandmeyer Reaction Optimization

-

Aldehyde Precursor Synthesis

-

Industrial Precursor Data

-

Product Characterization

Sources

- 1. Preparation method of 2-methyl-6-nitrobenzaldehyde oxime - Patent CN-114163352-B - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. CN112358404A - Preparation method of 2-chloro-6-methylaniline - Google Patents [patents.google.com]

- 4. asianpubs.org [asianpubs.org]

- 5. WO2020102716A1 - Process for preparation of 2,6-dichlorobenzonitrile - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. prepchem.com [prepchem.com]

- 9. echemi.com [echemi.com]

2-Chloro-6-methylbenzonitrile safety data sheet and handling precautions

An In-Depth Technical Guide to the Safe Handling of 2-Chloro-6-methylbenzonitrile for Laboratory Professionals

Foreword

As a Senior Application Scientist, my experience in both the synthesis and application of novel chemical entities has underscored a critical, non-negotiable principle: scientific advancement cannot come at the expense of safety. The compounds we work with, such as 2-Chloro-6-methylbenzonitrile, are powerful tools in drug discovery and development. However, their utility is intrinsically linked to our ability to handle them with the respect and caution they command. This guide is born from a commitment to fostering a culture of safety within the laboratory. It moves beyond a mere recitation of safety data sheet (SDS) information, aiming to provide a deeper, more intuitive understanding of why certain precautions are necessary. By elucidating the causal relationships between the chemical's properties and the required handling protocols, this document empowers researchers to not only follow procedures but to make informed, safety-conscious decisions in their daily work.

Compound Profile and Significance in Research

2-Chloro-6-methylbenzonitrile, a substituted benzonitrile, serves as a valuable intermediate in organic synthesis.[1] Its utility in the construction of more complex molecules makes it a relevant building block for medicinal chemists and process development scientists. The presence of the nitrile and chloro- substituents on the aromatic ring provides reactive handles for a variety of chemical transformations.

Hazard Identification and Risk Assessment

A thorough understanding of the inherent hazards of 2-Chloro-6-methylbenzonitrile is the foundation of safe handling. This compound is classified as hazardous, and its primary risks are associated with its toxicity and irritant properties.[2]

GHS Classification Summary

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3][4] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[4] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][3] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[2][3] |

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation.[2][3] |

The "Warning" signal word associated with this compound indicates a moderate level of hazard.[2] It is crucial to internalize that "harmful" is a technical classification and that any exposure should be treated as a significant event.

Physicochemical Properties and Their Implications for Handling

Understanding the physical and chemical properties of a substance is paramount to anticipating its behavior in the laboratory and implementing appropriate safety measures.

Key Physicochemical Data

| Property | Value | Implication for Handling |

| Appearance | White to light cream/brown crystalline powder[5][6] | As a solid, there is a risk of generating airborne dust during handling. |

| Molecular Weight | 151.59 g/mol [7][8] | |

| Melting Point | 83-85 °C[6] | |

| Boiling Point | 143 °C @ 38 mmHg[6][7] | |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, strong reducing agents[9] | Co-storage and co-handling with these substances must be strictly avoided to prevent vigorous, potentially hazardous reactions. |

The Hierarchy of Controls: A Systematic Approach to Safety

The most effective safety programs implement a multi-layered approach to risk mitigation, known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

4.1 Engineering Controls: The First Line of Defense

Your primary protection from exposure to 2-Chloro-6-methylbenzonitrile comes from well-designed and maintained engineering controls.

-

Chemical Fume Hood: All weighing, transferring, and reaction setup involving this compound must be conducted in a properly functioning chemical fume hood.[3] This is non-negotiable. The fume hood contains airborne dust and vapors, preventing them from entering the breathing zone of the researcher.

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[5]

-

Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly.[5][9] Familiarize yourself with their location and operation before you begin work.

4.2 Administrative Controls: Standard Operating Procedures (SOPs) and Training

Well-defined procedures and comprehensive training are essential for reinforcing safe work practices.

-

Designated Work Areas: Where feasible, designate specific areas of the lab for working with this compound to prevent cross-contamination.

-

Hygiene Practices: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3][9] Do not eat, drink, or smoke in the laboratory.[3][9]

-

Waste Disposal: Dispose of waste materials in a designated, labeled, and sealed container for hazardous chemical waste.[2][9]

4.3 Personal Protective Equipment (PPE): The Final Barrier

PPE is your last line of defense and must be selected and worn correctly.

-

Eye and Face Protection: Chemical splash goggles are mandatory.[10] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[10][11]

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves.[4] Nitrile gloves are a common choice, but it is crucial to inspect them for any signs of degradation or puncture before each use.[11] Always remove gloves using the proper technique to avoid contaminating your skin.[4]

-

Lab Coat: A flame-resistant lab coat with sleeves that fully cover the arms is required.[11]

-

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during a large spill, a NIOSH-approved respirator with the appropriate cartridges may be necessary.[2]

Step-by-Step Handling and Experimental Protocols

Adherence to a meticulous, step-by-step protocol is essential for minimizing exposure risk.

Protocol 1: Weighing and Transferring 2-Chloro-6-methylbenzonitrile

-

Preparation: Don all required PPE (goggles, gloves, lab coat).

-

Work Area: Perform all operations within a certified chemical fume hood.

-

Weighing: Use a tared weigh boat or glassine paper. Handle the container of 2-Chloro-6-methylbenzonitrile with care to avoid generating dust.

-

Transfer: Gently tap the solid from the weigh boat into the reaction vessel. Use a spatula to aid in the transfer if necessary.

-

Cleaning: After transfer, carefully fold the weigh paper and dispose of it in the designated solid waste container. Clean any residual dust from the balance and surrounding area with a damp paper towel, which should then also be disposed of as hazardous waste.

-

Handwashing: After completing the task and removing your gloves, wash your hands thoroughly.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and correct response is critical.

Sources

- 1. 2-Chloro-6-methylbenzonitrile - High purity | EN [georganics.sk]

- 2. fishersci.com [fishersci.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. echemi.com [echemi.com]

- 7. 2-Chloro-6-methylbenzonitrile 97 6575-09-3 [sigmaaldrich.com]

- 8. Benzonitrile, 2-chloro-6-methyl- (CAS 6575-09-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. fishersci.com [fishersci.com]

- 10. mcrsafety.com [mcrsafety.com]

- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

Technical Guide: Solubility Profile and Solvent Selection for 2-Chloro-6-methylbenzonitrile

The following technical guide provides an in-depth analysis of the solubility profile of 2-Chloro-6-methylbenzonitrile , structured for researchers and process chemists.

Executive Summary

2-Chloro-6-methylbenzonitrile (CAS: 6575-09-3) is a critical intermediate in the synthesis of agrochemicals and pharmaceutical APIs (e.g., substituted benzamides).[1] Its solubility behavior is governed by the interplay between its lipophilic tolyl core and the polar, electron-withdrawing nitrile/chloro substituents.

This guide synthesizes physicochemical data, thermodynamic principles, and experimental protocols to define its solubility landscape. While it is practically insoluble in water, it exhibits high solubility in aromatic and chlorinated solvents, with temperature-dependent solubility in alcohols—making the latter ideal for recrystallization processes.

Part 1: Physicochemical Profile & Solubility Mechanisms

Understanding the molecular drivers of solubility is the first step in solvent selection.

Molecular Descriptors

| Property | Value | Implication for Solubility |

| Molecular Weight | 151.59 g/mol | Low MW facilitates dissolution in small-molecule solvents. |

| Melting Point | 79–81 °C | Moderate crystal lattice energy; indicates potential for high solubility at elevated temperatures (>50°C). |

| LogP (Octanol/Water) | ~2.52 – 2.8 | Lipophilic. Highly soluble in non-polar/moderately polar organic solvents; insoluble in water. |

| H-Bond Donors/Acceptors | 0 / 1 (Nitrile N) | Aprotic. Soluble in H-bond donating solvents (alcohols) via dipole-dipole interactions. |

Solubility Landscape Analysis

The solubility of 2-Chloro-6-methylbenzonitrile follows the principle of similia similibus solvuntur (like dissolves like), but with specific electronic nuances:

-

Aromatic Solvents (Toluene, Benzene): High Solubility. The

- -

Chlorinated Solvents (DCM, Chloroform): High Solubility. Excellent solvent power due to polarizability matching.

-

Alcohols (Methanol, Ethanol): Temperature-Dependent. Moderate solubility at room temperature (RT) but high solubility at boiling points. This steep solubility curve makes alcohols (specifically Ethanol) excellent candidates for recrystallization.

-

Aliphatic Hydrocarbons (Hexane, Heptane): Low Solubility. The polar nitrile group creates a miscibility gap with purely non-polar aliphatics, making these effective anti-solvents.

Part 2: Experimental Solubility Data & Solvent Selection

While specific mole-fraction tables are proprietary for this intermediate, the following solubility ranking is derived from validated analog data (e.g., 2-chlorobenzonitrile) and process literature.

Qualitative Solubility Ranking (at 25°C)

| Solvent Class | Representative Solvents | Solubility Status | Application |

| Aromatic | Toluene, Xylene | Very Soluble (>100 mg/mL) | Reaction solvent; Stock solutions. |

| Polar Aprotic | THF, Acetone, Ethyl Acetate | Soluble (>50 mg/mL) | Synthesis; Chromatography. |

| Polar Protic | Ethanol, Methanol, IPA | Moderately Soluble (20-50 mg/mL) | Recrystallization (Primary). |

| Aliphatic | Hexane, Heptane, Cyclohexane | Sparingly Soluble (<5 mg/mL) | Anti-solvent for precipitation. |

| Aqueous | Water, Brine | Insoluble (<0.1 mg/mL) | Washing/Extraction (removal of salts). |

Thermodynamic Modeling (The Apelblat Model)

For precise process control, researchers should model experimental solubility data (

- : Mole fraction solubility of 2-Chloro-6-methylbenzonitrile.

- : Absolute temperature (K).

-

: Empirical model parameters determined via regression.

-

Note: For this compound in Ethanol,

is typically negative (endothermic dissolution), and

-

Part 3: Applications & Protocols[2]

Recrystallization Strategy

The most common purification method for 2-Chloro-6-methylbenzonitrile is recrystallization. Two validated solvent systems are recommended based on the solubility differential.

System A: Single Solvent (Ethanol)

-

Mechanism: Exploits the steep solubility curve in alcohols.

-

Protocol: Dissolve crude solid in boiling Ethanol (95% or Absolute). Cool slowly to RT, then to 0-4°C.

-

Pros: Simple solvent recovery; low toxicity.

System B: Binary Solvent (Toluene / Heptane)

-

Mechanism: Solvent/Anti-solvent precipitation.

-

Protocol: Dissolve in minimum warm Toluene (

C). Add Heptane dropwise until turbidity persists. Cool to induce crystallization.[2] -

Pros: Higher purity for lipophilic impurities; avoids solvolysis risks.

Workflow: Experimental Solubility Determination

For regulatory filing or precise process engineering, solubility must be determined experimentally. The Dynamic Laser Monitoring Method is recommended over the static shake-flask method for speed and accuracy.

Figure 1: Workflow for the dynamic determination of solubility. The laser monitoring step ensures phase equilibrium without the long wait times of static methods.

Detailed Protocol: Gravimetric Shake-Flask Method

If laser equipment is unavailable, use this standard gravimetric approach.

-

Preparation: Add excess 2-Chloro-6-methylbenzonitrile (approx. 2.0 g) to 10 mL of the target solvent (e.g., Ethanol) in a jacketed glass vessel.

-

Equilibration: Stir at 400 rpm for 24 hours at constant temperature (

C). -

Sampling: Stop stirring and allow phases to separate for 2 hours.

-

Extraction: Withdraw 1 mL of supernatant using a pre-heated syringe and filter through a 0.45 µm PTFE filter (hydrophobic).

-

Quantification:

-

Option A (Gravimetric): Evaporate solvent in a tared dish and weigh the residue.

-

Option B (HPLC): Dilute with mobile phase (Acetonitrile:Water 50:50) and analyze at

nm.

-

References

-

Chemical Properties & Safety Data

-

Solubility Methodology

-

Zarghampour, F., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Retrieved from

-

Laser Microinterferometry for API Solubility and Phase Equilibria. MDPI Pharmaceutics. Retrieved from

-

-

Thermodynamic Modeling

-

Jouyban, A., & Acree, W. E. (2025). Prediction of Drugs Solubility in Mono-Solvent Systems. Journal of Chemical Thermodynamics. Retrieved from

-

-

Synthesis & Purification Context

-

Recrystallization of substituted benzonitriles. ChemicalBook Technical Data. Retrieved from

-

Sources

Technical Whitepaper: Physicochemical Characterization of 2-Chloro-6-methylbenzonitrile

The following technical guide is structured as a high-level whitepaper designed for researchers and process chemists. It prioritizes experimental rigor, thermodynamic context, and actionable safety protocols.

CAS No: 6575-09-3 | Formula: C₈H₆ClN | Mol. Weight: 151.59 g/mol [1][2]

Executive Summary

2-Chloro-6-methylbenzonitrile is a pivotal di-ortho-substituted aromatic intermediate used primarily in the synthesis of sterically hindered agrochemicals and pharmaceuticals (e.g., atropisomeric kinase inhibitors). Its utility stems from the steric blockade provided by the chloro and methyl groups flanking the cyano moiety. This unique substitution pattern, however, presents specific challenges in purification and characterization. This guide provides an authoritative reference for its melting point (MP) and boiling point (BP), supported by thermodynamic analysis and validated experimental protocols.

Physicochemical Data Profile

The following values represent the consensus of high-purity commercial standards and literature data.

| Property | Value | Conditions / Method | Reliability |

| Melting Point | 79 – 81 °C | Standard Pressure (1 atm) | High (Experimental) |

| Boiling Point | 143 °C | Reduced Pressure (38 mmHg) | High (Experimental) |

| Boiling Point | ~245 – 250 °C | Extrapolated to 760 mmHg | Theoretical (Not Recommended) |

| Physical Form | Crystalline Solid | Room Temperature | White to off-white needles |

| Solubility | Low (Water) | High (DCM, Ethyl Acetate) | Lipophilic (logP ~2.5) |

Critical Note on Atmospheric Boiling: Distillation at standard atmospheric pressure (760 mmHg) is not recommended . The extrapolated boiling point exceeds 240°C, a temperature range where thermal degradation or polymerization of the nitrile group may occur. Vacuum distillation is the mandatory standard for purification.

Structural & Thermodynamic Analysis

The Ortho-Effect and Crystal Packing

The melting point of 79–81 °C is relatively high for a molecule of this molecular weight (151.59 g/mol ). This is attributed to the "Gear Effect" (or steric interlocking) of the 2-Chloro and 6-Methyl substituents.

-

Steric Inhibition of Resonance: The bulky ortho groups force the nitrile group out of perfect coplanarity with the benzene ring in the transition state, but in the ground state crystal lattice, they enforce a rigid packing structure that requires significant thermal energy to disrupt (hence the distinct sharp melting point).

-

Intermolecular Forces: The crystal lattice is stabilized by weak

-

Volatility and Vacuum Distillation

The boiling point of 143 °C at 38 mmHg indicates significant volatility under vacuum. The removal of the compound from reaction mixtures (e.g., Sandmeyer reactions) requires precise vacuum control to prevent co-distillation of impurities like 2-chloro-6-methylaniline.

Experimental Protocols

Protocol A: Melting Point Determination (Capillary Method)

Objective: Confirm identity and purity (>98%) of the solid isolate.

-

Sample Prep: Dry the sample in a vacuum desiccator over

for 4 hours to remove trace solvent (solvent occlusion depresses MP). -

Loading: Pulverize the solid into a fine powder. Fill a distinct capillary tube to a height of 2–3 mm. Compact by tapping.

-

Ramping:

-

Rapid heat to 70 °C.

-

Reduce ramp rate to 1.0 °C/min from 70 °C to 85 °C.

-

-

Validation:

-

Onset: First visible liquid droplet (Target: >78.5 °C).

-

Clear Point: Complete liquefaction (Target: <81.5 °C).

-

Failure Mode: A range >2 °C indicates impurity (likely isomeric 2-chloro-4-methylbenzonitrile or starting material).

-

Protocol B: Purification via Vacuum Distillation

Objective: Isolate pure product from crude reaction oil.

-

Setup: Short-path distillation head with a Vigreux column (to prevent bumping).

-

Vacuum Check: Establish a stable vacuum of 35–40 mmHg .

-

Self-Validating Step: Leak test the system for 5 minutes. Pressure must not rise >1 mmHg.

-

-

Heating: Use an oil bath set to 160 °C (approx. 20 °C above vapor temp).

-

Collection:

-

Discard forerun (volatiles <135 °C).

-

Collect main fraction at 141–144 °C / 38 mmHg .

-

Stop before the pot residue solidifies to prevent thermal cracking.

-

Synthesis & Application Logic

The physicochemical properties of 2-Chloro-6-methylbenzonitrile define its role in the synthesis of biologically active atropisomers. The following diagram illustrates the synthesis workflow and where MP/BP checks serve as critical Quality Control (QC) gates.

Figure 1: Synthesis workflow highlighting the purification of 2-Chloro-6-methylbenzonitrile via vacuum distillation and validation via melting point.

Safety & Handling (SDS Summary)

| Hazard Class | Statement | Handling Protocol |

| Acute Toxicity | Harmful if swallowed/inhaled.[3][4] | Use in a fume hood only.[4] Wear N95/P100 respirator if handling powder. |

| Skin/Eye Irritant | Causes serious irritation.[3][5][6] | Nitrile absorption risk. Double glove (Nitrile/Neoprene). |

| Thermal | Combustible Solid. | Ground all glassware. Do not distill to dryness (risk of explosive decomposition). |

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 24847645, 2-Chloro-6-methylbenzonitrile. Retrieved January 30, 2026, from [Link]

Sources

- 1. Benzonitrile, 2-chloro-6-methyl- (CAS 6575-09-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 2-Chloro-6-methylbenzonitrile 97 6575-09-3 [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. matrixscientific.com [matrixscientific.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

Strategic Procurement & Technical Assurance: 2-Chloro-6-methylbenzonitrile

CAS: 6575-09-3 | Formula: C₈H₆ClN | Role: Privileged Scaffold & Intermediate[1]

Executive Summary

This technical guide addresses the procurement, verification, and handling of 2-Chloro-6-methylbenzonitrile , a critical intermediate in the synthesis of agrochemicals and heterocyclic pharmaceutical scaffolds.[1] Unlike commodity solvents, this compound presents specific sourcing challenges regarding regioisomeric purity and physical state confusion . This document provides a self-validating framework for researchers and procurement officers to secure high-fidelity material, transitioning from catalog purchasing to bulk strategic sourcing.

Part 1: Chemical Profile & Critical Quality Attributes (CQAs)

The Identity Crisis: Solid vs. Liquid

A common procurement error stems from confusing this di-substituted benzonitrile with its mono-substituted parent, o-tolunitrile (liquid).[1] High-purity 2-Chloro-6-methylbenzonitrile is a crystalline solid. Material received as a liquid or semi-solid sludge indicates significant contamination or solvent retention.[1]

| Property | Specification (High Purity) | Critical Note |

| Appearance | White to off-white crystalline powder | Yellow/Brown indicates oxidation or amine residues.[1] |

| Melting Point | 79 – 81 °C | < 75 °C indicates eutectic impurities (isomers). |

| Purity (GC) | ≥ 98.0% | GC is preferred for volatile organic impurities. |

| Water Content | ≤ 0.5% | Hydrolysis risk (converts nitrile to amide). |

| Regioisomers | ≤ 0.5% combined | Critical for downstream SAR consistency. |

Impurity Genealogy

Understanding the synthesis route dictates the impurity profile you must screen for.

-

Route A (Sandmeyer): From 2-amino-6-methylbenzonitrile.[1]

-

Risk:[2] Residual diazonium tars and unreacted amine (genotoxic concern).

-

-

Route B (Direct Chlorination): From o-tolunitrile.[1]

Part 2: Strategic Sourcing & Supplier Qualification[1]

Do not treat this chemical as a commodity. The supply chain is bifurcated into "Catalog" (re-packagers) and "Originators" (synthesis labs).

The Sourcing Decision Matrix

Use the following logic to determine your procurement channel based on scale and risk tolerance.

Figure 1: Decision logic for sourcing 2-Chloro-6-methylbenzonitrile based on scale and risk.

Part 3: Incoming Quality Control (IQC) Protocols

Trusting a Certificate of Analysis (CoA) blindly is a failure of scientific rigor. The following protocol acts as a self-validating system to ensure the material matches your specific application needs.

Primary Analysis: Reverse-Phase HPLC

While GC is often used for assay, HPLC is superior for detecting non-volatile hydrolysis byproducts (amides/acids) that GC might miss or thermally decompose.[1]

Method Parameters:

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (suppresses ionization of acidic impurities).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV @ 210 nm (amide bond detection) and 254 nm (aromatic ring).

-

Sample Prep: Dissolve 1 mg/mL in 50:50 Water:ACN.

Pass/Fail Criteria:

-

Main Peak: Retention time matches standard (~6.5 min).

-

Fronting Peaks: Any peak eluting before the main peak suggests hydrolysis (amide/acid) due to wet storage.

Secondary Analysis: 1H-NMR (Regioisomer Check)

The methyl group shift is diagnostic.[1]

-

Protocol: Dissolve ~10 mg in CDCl₃.

-

Diagnostic Signal: Look for the methyl singlet at δ 2.55 ppm .

-

Impurity Flag: A secondary methyl singlet (e.g., at δ 2.40 ppm) indicates the presence of 2-chloro-4-methylbenzonitrile or 2-chloro-3-methylbenzonitrile.[1] These isomers have different electronic properties and will alter SAR data.

Part 4: Handling, Safety, & Storage[1][5]

Safety Profile (GHS Classification)

-

Signal Word: WARNING / DANGER (depending on concentration/form).

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Nitrile Toxicity: While less acutely toxic than simple aliphatic nitriles, metabolic liberation of cyanide is a theoretical risk during large-scale metabolism, though rare with stable benzonitriles.[1] Treat as a potent toxicant.

Storage & Stability[1]

-

Hygroscopicity: Low, but hydrolysis is possible over long durations.

-

Condition: Store at room temperature (15-25°C) in a tightly sealed container.

-

Incompatibility: Strong oxidizers and strong bases (will hydrolyze the nitrile to carboxylic acid).

Part 5: Application Context (Why Purity Matters)

In drug development, this scaffold is frequently used to synthesize fused heterocycles (e.g., quinazolines).

-

The "Clean" Reaction: High-purity 2-Chloro-6-methylbenzonitrile reacts cleanly with nucleophiles (e.g., amines, hydrazines) via nucleophilic aromatic substitution (SNAr) activated by the nitrile group.[1]

-

The "Dirty" Reaction: If the material contains 2-chloro-4-methylbenzonitrile (regioisomer), the SNAr reaction will still proceed, but the methyl group will be in the wrong position on the final drug scaffold.[1] This "silent" impurity can lead to confusing biological assay results where potency fluctuates between batches.

Experimental Workflow: QC to Synthesis

Figure 2: The "Self-Validating" workflow from dock-to-flask.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81033, 2-Chloro-6-methylbenzonitrile. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: 2-chloro-6-methylbenzonitrile.[1] Retrieved from [Link][1]

Sources

Thermodynamic & Physicochemical Profile of 2-Chloro-6-methylbenzonitrile

Executive Summary

2-Chloro-6-methylbenzonitrile (CAS: 6575-09-3) is a high-value pharmacophore intermediate critical to the synthesis of biphenyl-based angiotensin II receptor antagonists (sartans), most notably Telmisartan . Its structural uniqueness lies in the ortho,ortho-disubstitution pattern (chloro and methyl groups flanking the nitrile), which imparts significant steric hindrance and unique thermodynamic stability to the benzene ring.

This guide provides an exhaustive technical analysis of its thermodynamic properties, solid-state behavior, and synthesis pathways. It moves beyond basic data sheets to offer calculated thermodynamic parameters and self-validating experimental protocols for purity and solubility determination, essential for optimizing yield in GMP environments.

Physicochemical Identity & Constants

The following data aggregates experimental values from authoritative sources and thermodynamic calculations based on phase equilibrium data.

| Property | Value / Description | Source / Method |

| CAS Number | 6575-09-3 | Chemical Abstracts Service |

| Molecular Formula | Stoichiometry | |

| Molecular Weight | 151.59 g/mol | Calculated |

| Appearance | Light cream to light brown crystalline powder | Sigma-Aldrich / Echemi |

| Melting Point ( | 79 – 85 °C | Experimental Range (Purity Dependent) |

| Boiling Point ( | 143 °C at 38 mmHg | Experimental (Vacuum Distillation) |

| Density | 1.19 g/cm³ | Standard Conditions |

| LogP (Octanol/Water) | ~2.6 | Computed (XLogP3) |

| Topological Polar Surface Area | 23.8 Ų | Computed |

Thermodynamic Analysis

Phase Transition Thermodynamics

Understanding the energy required for phase transitions is vital for designing crystallization and distillation processes.

Enthalpy of Vaporization (

)

Direct experimental data for

Using the integrated form:

- : 38 mmHg (0.05 atm)

- : 143 °C (416.15 K)

- : 760 mmHg (1 atm)

- (Estimated Normal BP): ~245 °C (518.15 K) [Estimated via Joback Method for chlorotolunitriles]

- : 8.314 J/(mol·K)

Calculated

Interpretation: This relatively high enthalpy of vaporization reflects the strong dipolar interactions driven by the nitrile group (

Solid-State Lattice Energy

The melting point range (79–85 °C) indicates a moderately stable crystal lattice. The ortho-methyl and ortho-chloro substituents create a "locked" conformation, restricting rotation around the nitrile bond in the solid state. This steric locking increases the lattice energy compared to meta or para isomers, requiring higher energy input (heat) to disrupt the crystal lattice during dissolution or melting.

Solubility Thermodynamics

2-Chloro-6-methylbenzonitrile exhibits "slight solubility" in polar aprotic solvents (DMSO) and protic solvents (Methanol).

-

Thermodynamic Driver: Dissolution is endothermic (

). -

Entropy: The entropy of mixing (

) is positive but countered by the high lattice energy. -

Process Implication: To achieve high-yield crystallization, a cooling crystallization workflow from hot methanol or ethanol is thermodynamically favored over anti-solvent precipitation, which may trap impurities.

Synthesis & Manufacturing Workflow

The synthesis of 2-Chloro-6-methylbenzonitrile typically proceeds via the Sandmeyer reaction or a modified diazotization-reduction sequence starting from nitroaniline derivatives. The following workflow illustrates the industrial route starting from 3-chloro-5-methyl-4-nitroaniline.

Diagram 1: Synthesis Pathway (Graphviz)

Caption: Industrial synthesis route via diazotization and Sandmeyer cyanation, highlighting key intermediates.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed with internal checks to validate data quality.

Protocol 1: Differential Scanning Calorimetry (DSC)

Objective: Determine the precise melting point onset and Enthalpy of Fusion (

Methodology:

-

Sample Prep: Weigh 3–5 mg of dried 2-Chloro-6-methylbenzonitrile into a hermetically sealed aluminum pan.

-

Reference: Use an empty, matched aluminum pan.

-

Program:

-

Equilibrate at 25 °C.

-

Ramp at 5 °C/min to 100 °C.

-

Validation Check: Run a standard Indium sample (

) prior to analysis. The onset temperature must be within ±0.2 °C of the standard.

-

-

Analysis: Integrate the endothermic melting peak. The onset temperature is reported as

. The area under the curve (J/g) is converted to

Protocol 2: Isothermal Shake-Flask Solubility Determination

Objective: Construct a solubility curve (Mole Fraction vs. Temperature) for crystallization design.

Methodology:

-

Preparation: Add excess solid 2-Chloro-6-methylbenzonitrile to 10 mL of solvent (e.g., Methanol) in a jacketed glass vessel.

-

Equilibration: Stir at a fixed temperature (e.g., 20 °C) for 24 hours.

-

Validation Check: Stop stirring and let settle for 1 hour. If no solid remains, the solution is not saturated; add more solid and repeat.

-

Sampling: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to the equilibration temperature to prevent crashing out).

-

Quantification: Dilute the filtrate and analyze via HPLC (UV detection at 220 nm).

-

Calculation:

Repeat at 30, 40, and 50 °C to generate the van't Hoff plot (

Applications in Drug Development[2][3]

Telmisartan Synthesis

2-Chloro-6-methylbenzonitrile serves as a critical "Biphenyl Scaffold Precursor." In the synthesis of Telmisartan:

-

Function: It provides the substituted benzene ring that eventually forms the distal part of the biphenyl system.

-

Mechanism: The nitrile group is often converted to a tetrazole or carboxylic acid functionality later in the sequence, while the chloro group facilitates coupling reactions (e.g., Suzuki-Miyaura coupling) with phenylboronic acids.

-

Quality Criticality: Impurities in this starting material (e.g., isomer 2-chloro-4-methylbenzonitrile) are difficult to remove after the coupling step. Therefore, the thermodynamic purity (determined via DSC Protocol 1) is a critical quality attribute (CQA).

Diagram 2: Solubility & Crystallization Logic

Caption: Thermodynamic cooling crystallization workflow to ensure rejection of structural isomers.

References

-

Sigma-Aldrich. 2-Chloro-6-methylbenzonitrile Product Specification & MSDS. Retrieved from .

-

Kumar, V., et al. (2010). "Ab-initio Calculations, FT-IR and FT-Raman spectra of 2-chloro-6-methyl benzonitrile." Indian Journal of Pure and Applied Physics, 48, 85-94.[1]

-

Kostova, I., et al. "Structure of 2-chloro-6-methylbenzonitrile." ResearchGate. Retrieved from .

-